1-((5-Fluoropyridin-3-yl)methyl)piperazine
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Overview
Description
1-((5-Fluoropyridin-3-yl)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-fluoropyridin-3-ylmethyl group.
Preparation Methods
The synthesis of 1-((5-Fluoropyridin-3-yl)methyl)piperazine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-((5-Fluoropyridin-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-((5-Fluoropyridin-3-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to its target, potentially leading to increased biological activity. The piperazine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
1-((5-Fluoropyridin-3-yl)methyl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound also contains a piperazine ring but is substituted with a 4-fluorophenyl group instead of a 5-fluoropyridin-3-ylmethyl group.
1-(3-Chloropyridin-4-yl)piperazine: Similar to this compound, but with a chlorine atom instead of fluorine.
1-(2-Methylpyridin-3-yl)piperazine: This compound features a methyl group instead of a fluorine atom on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14F3N3 |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)pyridin-3-yl]methyl]piperazine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-1-2-16-7-9(10)8-17-5-3-15-4-6-17/h1-2,7,15H,3-6,8H2 |
InChI Key |
IJDNZRNTTVCZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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